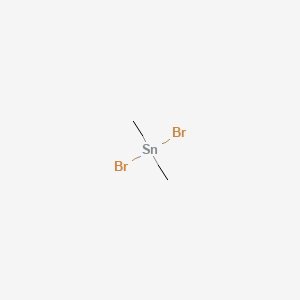

Dimethyltin dibromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibromo(dimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHQOGRRQASQAR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Br2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182036 | |

| Record name | Stannane, dibromodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-47-7 | |

| Record name | Dibromodimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dibromodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibromodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromo(dimethyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyltin Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyltin (B1205294) dibromide, a versatile organotin compound. This document outlines its chemical and physical properties, details a common synthetic protocol, and explores its reactivity and applications in various fields of chemical research.

Core Properties and Data

Dimethyltin dibromide, with the CAS number 2767-47-7 , is an organometallic compound featuring a central tin atom bonded to two methyl groups and two bromine atoms.[1] It is also known by other names including dibromodimethylstannane and dimethyldibromotin.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 2767-47-7 | [1][2][4] |

| Molecular Formula | C₂H₆Br₂Sn | [1][2][4][5] |

| Molecular Weight | 308.59 g/mol | [1][2][5] |

| Appearance | Grey or colorless crystalline solid | [1][2][6] |

| Melting Point | 75-77 °C | [1][2][4][7] |

| Boiling Point | 208-213 °C | [4][7] |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and ether; hydrolyzes in water. | [1][4][7] |

Structural Information

The molecular structure of this compound consists of a central tin atom covalently bonded to two methyl groups and two bromine atoms.[1] In the solid state, it can form polymeric chains or dimers, resulting in a distorted octahedral geometry around the tin atom.[1]

Experimental Protocols

Synthesis of this compound from Dimethyltin Dichloride

A common laboratory-scale synthesis of this compound involves the halide exchange reaction from dimethyltin dichloride.[1]

Reaction: (CH₃)₂SnCl₂ + 2HBr → (CH₃)₂SnBr₂ + 2HCl[1]

Methodology:

-

Reactants: Dimethyltin dichloride and hydrogen bromide are the primary reactants.[1]

-

Solvent: A suitable organic solvent that can dissolve the reactants and facilitate the reaction is used.

-

Temperature: The reaction is typically conducted at elevated temperatures to enhance the reaction kinetics.[1]

-

Pressure: The synthesis is generally carried out under atmospheric pressure.[1]

-

Procedure: Hydrogen bromide is bubbled through a solution of dimethyltin dichloride in the chosen solvent. The reaction mixture is heated and stirred for a specified period.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from an appropriate solvent, to yield the final this compound product.

Reactivity and Applications

This compound is a reactive compound that serves as a valuable precursor in organometallic synthesis.

Chemical Reactivity

The reactivity of this compound is primarily characterized by:

-

Nucleophilic Substitution: The bromide ligands are susceptible to substitution by a variety of nucleophiles, enabling the synthesis of a wide range of other organotin compounds.[1]

-

Formation of Coordination Complexes: The tin center can act as a Lewis acid, reacting with various ligands to form coordination complexes.[1] These complexes can have interesting structural features and catalytic properties.

The electrophilic nature of the tin atom, resulting from the electron-withdrawing bromine atoms, is a key driver of its reactivity towards nucleophiles.[1]

Applications

The versatile reactivity of this compound lends itself to several applications in research and industry:

-

Organic Synthesis: It is a key starting material for the synthesis of other organotin compounds and can be used as a reagent in various organic transformations.[1]

-

Catalysis: this compound and its derivatives can act as catalysts in a range of chemical reactions, leveraging the Lewis acidic nature of the tin center.[1]

-

Materials Science: It serves as a precursor for the synthesis of tin-containing polymers and materials with specific electronic or optical properties.

Logical Relationships of this compound

The following diagram illustrates the key relationships between the synthesis, structure, and reactivity of this compound.

References

- 1. Buy this compound (EVT-369705) | 2767-47-7 [evitachem.com]

- 2. This compound | Dibromodimethylstannane | C2H6Br2Sn - Ereztech [ereztech.com]

- 3. 2767-47-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 5. scbt.com [scbt.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. This compound CAS#: 2767-47-7 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Dimethyltin Dibromide from Dimethyltin Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyltin (B1205294) dibromide from its precursor, dimethyltin dichloride. The primary method detailed is a halogen exchange reaction, a fundamental process in organometallic chemistry. This document outlines the core principles, experimental protocols, and relevant data to facilitate the successful synthesis and purification of dimethyltin dibromide in a laboratory setting.

Introduction

This compound ((CH₃)₂SnBr₂) is an important organotin compound utilized in various fields, including organic synthesis and materials science. Its synthesis from the more readily available dimethyltin dichloride ((CH₃)₂SnCl₂) is a key transformation for accessing brominated organotin intermediates. The conversion relies on the principle of halogen exchange, where the chloride ligands on the tin atom are replaced by bromide ions. This guide will focus on a practical and efficient method for this synthesis, analogous to the well-known Finkelstein reaction.

Core Principles: The Halogen Exchange Reaction

The synthesis of this compound from dimethyltin dichloride is achieved through a nucleophilic substitution reaction at the tin center. The general transformation can be represented as:

(CH₃)₂SnCl₂ + 2 MBr → (CH₃)₂SnBr₂ + 2 MCl

Where 'M' represents a suitable cation, typically from an alkali metal bromide salt such as sodium bromide (NaBr) or potassium bromide (KBr).

The reaction is driven to completion by carefully selecting the reaction conditions, particularly the solvent. By using a solvent in which the starting materials are soluble but the resulting metal chloride (e.g., NaCl or KCl) is poorly soluble, the equilibrium of the reaction is shifted towards the formation of the desired this compound, in accordance with Le Châtelier's principle. The insoluble metal chloride precipitates out of the solution and can be easily removed by filtration.

An alternative method involves the reaction of dimethyltin dichloride with hydrogen bromide (HBr)[1]. However, the use of a bromide salt in a suitable solvent is often preferred for its milder conditions and easier handling.

Experimental Protocol: A Finkelstein-Type Approach

This protocol details the synthesis of this compound from dimethyltin dichloride using sodium bromide in acetone (B3395972). Acetone is an ideal solvent for this reaction as sodium bromide is soluble, while sodium chloride is practically insoluble, thus driving the reaction to completion[2][3][4].

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Dimethyltin dichloride | (CH₃)₂SnCl₂ | 219.69 | >98% |

| Sodium bromide | NaBr | 102.89 | Anhydrous, >99% |

| Acetone | C₃H₆O | 58.08 | Anhydrous, ACS grade |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Celite® or other filter aid | - | - | - |

3.2. Equipment

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Buchner funnel and flask for filtration

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup (optional, but recommended for moisture-sensitive reactions)

-

Standard laboratory glassware

3.3. Reaction Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyltin dichloride (e.g., 21.97 g, 0.1 mol) and anhydrous sodium bromide (e.g., 25.72 g, 0.25 mol, 2.5 equivalents).

-

Solvent Addition: Add 150 mL of anhydrous acetone to the flask.

-

Reaction: The mixture is stirred and heated to reflux (approximately 56°C). The reaction is typically monitored by the formation of a white precipitate (sodium chloride). The reaction is generally allowed to proceed for 12-24 hours to ensure complete conversion.

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The white precipitate of sodium chloride is removed by filtration through a pad of Celite® in a Buchner funnel.

-

The filter cake is washed with a small amount of anhydrous acetone to recover any entrained product.

-

The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of diethyl ether and a minimal amount of a more polar solvent if necessary, or by sublimation under vacuum. The purified product should be a white crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Dimethyltin dichloride | 1.0 eq |

| Sodium bromide | 2.2 - 2.5 eq |

| Solvent | |

| Acetone | Sufficient to dissolve reactants |

| Reaction Conditions | |

| Temperature | Reflux (~56°C) |

| Reaction Time | 12 - 24 hours |

| Product Information | |

| Theoretical Yield | Stoichiometric |

| Expected Yield | > 85% |

| Appearance | White crystalline solid |

| Melting Point | 74-76 °C |

| Molecular Weight | 308.59 g/mol |

Mandatory Visualizations

Reaction Pathway

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethyltin Dibromide

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organotin compounds. This document synthesizes experimental data from key analytical techniques, outlines detailed experimental protocols, and presents structural information through visualizations to facilitate a deeper understanding of this compound's chemical behavior.

Introduction

Dimethyltin dibromide, with the chemical formula (CH₃)₂SnBr₂, is an organotin compound featuring a central tin atom bonded to two methyl groups and two bromine atoms.[1] As a member of the diorganotin dihalide family, it serves as a valuable precursor in organic synthesis and a model compound for studying hypercoordination and Lewis acidity at the tin center.[1] Its structural characteristics, which vary significantly between the solid and gas phases, are crucial for understanding its reactivity, stability, and potential applications in catalysis and materials science. This guide details the molecular geometry, bond parameters, and the experimental methodologies used for their determination.

Molecular Structure and Bonding

The molecular structure of this compound is highly dependent on its physical state. In the gas phase, it is expected to exist as a discrete, monomeric molecule. In contrast, the solid-state structure is characterized by intermolecular associations that lead to a higher coordination number for the tin atom.

Gas-Phase Structure

Solid-State Structure

In the solid state, this compound exhibits a more complex structure due to the tin atom's ability to act as a Lewis acid and expand its coordination sphere. X-ray diffraction studies have revealed that it crystallizes into polymeric chains or dimers.[1] This arrangement results in a distorted octahedral geometry around each tin atom.[1] The tin center is covalently bonded to the two carbon atoms of the methyl groups and is also coordinated to four bromine atoms. Two bromine atoms act as terminal ligands, while the other two form bridges to adjacent tin atoms, creating the polymeric chain.[1] This hypercoordination is a common feature in organotin halides.

Quantitative Structural Data

The following table summarizes the key structural parameters for solid-state this compound as determined by X-ray diffraction.

| Parameter | Bond Length (Å) | Method |

| Sn–C Bond Length | 2.10 – 2.15 | X-ray Diffraction[1] |

| Terminal Sn–Br Bond Length | 2.48 – 2.52 | X-ray Diffraction[1] |

| Bridging Sn–Br Bond Length | 2.85 – 2.95 | X-ray Diffraction[1] |

Table 1: Experimentally determined bond lengths for solid-state this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the bonding within this compound. The key vibrational modes involve the stretching and bending of the Sn-C and Sn-Br bonds.

-

Sn-C Stretching: These vibrations are typically observed in the 500-600 cm⁻¹ region of the spectrum.

-

Sn-Br Stretching: The stretching frequencies for the tin-bromine (B14679306) bonds are found at lower wavenumbers, generally below 300 cm⁻¹. The presence of both terminal and bridging bromine atoms in the solid state leads to distinct vibrational frequencies for each type of Sn-Br bond.

In aqueous solutions, Raman and infrared spectroscopic studies suggest that the C-Sn-C skeleton of the dimethyltin cation is linear. This indicates a significant structural change upon dissolution in a polar solvent, where water molecules likely coordinate to the tin atom.

Experimental Protocols

The structural characterization of this compound relies on sophisticated analytical techniques. The following sections provide an overview of the methodologies for two key experimental approaches.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state.

1. Crystal Growth:

-

High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent or by slow cooling of a melt. Given the moisture sensitivity of the compound, this process is often performed under an inert atmosphere (e.g., nitrogen or argon).

2. Crystal Mounting and Data Collection:

-

A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement:

-

The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction data.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

1. Sample Introduction:

-

Solid this compound is heated in a reservoir to produce a sufficient vapor pressure.

-

The gaseous sample is introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.

2. Electron Diffraction:

-

A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

The electrons are scattered by the molecules in the sample.

-

The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

3. Data Analysis:

-

The radial distribution of scattered electron intensity is extracted from the diffraction pattern.

-

This experimental scattering curve is compared to theoretical curves calculated for different molecular models.

-

A structural model (defined by bond lengths, bond angles, and torsional angles) is refined using a least-squares fitting procedure to minimize the difference between the experimental and theoretical curves, yielding the final molecular geometry.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for its determination.

Caption: Polymeric chain structure of solid-state (CH₃)₂SnBr₂.

Caption: Generalized workflow for molecular structure determination.

References

A Technical Guide to the Physical and Chemical Properties of Dimethyltin Dibromide

Introduction

Dimethyltin (B1205294) dibromide (CAS No: 2767-47-7) is an organotin compound with the chemical formula C₂H₆Br₂Sn.[1] As a dialkyltin dihalide, it serves as a crucial reagent and precursor in various fields of chemical synthesis, including organometallic chemistry, materials science, and catalysis.[1] This document provides an in-depth overview of its core physical and chemical properties, synthesis protocols, reactivity, and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of dimethyltin dibromide are summarized below. These characteristics are critical for its storage, handling, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 2767-47-7 | [1][2][3][4] |

| Molecular Formula | C₂H₆Br₂Sn | [1][3][4] |

| Molecular Weight | 308.59 g/mol | [1][3][5] |

| Appearance | Grey crystalline solid, Colorless crystalline solid | [1][2][3] |

| Melting Point | 75-77 °C | [1][2][3][4][6] |

| Boiling Point | 208-213 °C | [2][4][6] |

| Solubility | Soluble in organic solvents (e.g., acetone, ether).[1] Hydrolyzes in water.[4][6] | [1][4][6] |

| Odor | Unpleasant | [2] |

| Stability | Stable under normal laboratory conditions; moisture sensitive. | [1][2][6] |

| IUPAC Name | dibromo(dimethyl)stannane | [1][3] |

Molecular Structure and Spectroscopic Analysis

This compound features a central tin (Sn) atom covalently bonded to two methyl (-CH₃) groups and two bromine (Br) atoms, resulting in a tetrahedral geometry.[1]

Caption: Molecular structure of this compound.

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the Sn-C and Sn-Br stretching frequencies. The IR spectra of complexes formed from this compound have been used to determine their molecular geometry, such as confirming the trans octahedral positions of the methyl groups in certain adducts.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is essential for confirming the structure and purity of the compound.

Synthesis and Reactivity

3.1. Experimental Protocols for Synthesis

Protocol 1: Synthesis via Halogen Exchange

A primary method for synthesizing this compound is through a halogen exchange reaction starting from the more common dimethyltin dichloride.[1]

-

Objective: To replace the chloride atoms in dimethyltin dichloride with bromide atoms.

-

Materials: Dimethyltin dichloride ((CH₃)₂SnCl₂), hydrogen bromide (HBr, either gaseous or concentrated aqueous solution), suitable anhydrous solvent (e.g., glacial acetic acid).

-

Procedure:

-

In a fume hood, dissolve dimethyltin dichloride in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

-

Slowly introduce a stoichiometric excess of hydrogen bromide to the solution. If using gaseous HBr, it can be bubbled through the solution.

-

Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the dibromide product.[1] The reaction is typically performed at elevated temperatures.[1]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by recrystallization from a suitable solvent system (e.g., hexane/chloroform mixture) to yield the final crystalline product.[1]

-

Caption: Workflow for the synthesis of this compound.

3.2. Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the tin atom.

-

Nucleophilic Substitution: The bromide atoms are good leaving groups and can be readily displaced by a variety of nucleophiles. This makes it a valuable precursor for synthesizing other organotin compounds with different functional groups attached to the tin center.[1]

-

Formation of Coordination Complexes: As a Lewis acid, this compound reacts with Lewis bases (ligands) to form stable coordination complexes.[1] These complexes can exhibit different coordination numbers and geometries, often finding use in catalysis.[1] For example, it reacts with tetraethylammonium (B1195904) bromide to form tetraethylammonium tetrabromodimethylstannate(IV).[1]

Caption: General reactivity of this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate and catalyst in scientific research.

-

Precursor in Organic Synthesis: It is a key building block for constructing more complex organotin molecules and other organic compounds.[1] It is used in multi-component reactions to create novel compounds, such as ionic complexes that have shown insecticidal activity.[1]

-

Catalysis: Its ability to form coordination complexes allows it to function as a catalyst in various organic transformations.[1]

-

Materials Science: It serves as a precursor for the synthesis of tin-containing polymers and materials with specific electronic or thermal properties.

Safety and Handling Protocol

This compound is highly toxic and corrosive. Strict adherence to safety protocols is mandatory.

-

Hazard Summary: Fatal if inhaled, toxic if swallowed, and toxic in contact with skin.[2] It causes severe skin irritation and serious eye damage.[2][8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2]

-

Eye Protection: Use chemical safety goggles and a face shield.[9]

-

Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[2]

-

Respiratory Protection: Use only under a certified chemical fume hood.[2][9] If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[2]

-

-

Handling and Storage:

-

Always handle this compound within a chemical fume hood to avoid inhalation of dust.[2]

-

Do not allow the compound to come into contact with eyes, skin, or clothing.[2]

-

Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[2][9]

-

The compound is moisture-sensitive; store it under an inert atmosphere if necessary and away from water or oxidizing agents.[8]

-

-

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

-

Spills: Evacuate the area. Vacuum or sweep up the material and place it into a suitable disposal container, avoiding dust generation.[8][9]

-

References

- 1. Buy this compound (EVT-369705) | 2767-47-7 [evitachem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound | Dibromodimethylstannane | C2H6Br2Sn - Ereztech [ereztech.com]

- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 2767-47-7 [amp.chemicalbook.com]

- 7. Dimethyltin dihalide complexes and their infrared spectra - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

Dimethyltin Dibromide: A Comprehensive Safety and Handling Guide for Researchers

An in-depth technical guide on the safe handling, storage, and emergency procedures for dimethyltin (B1205294) dibromide, tailored for researchers, scientists, and professionals in drug development.

This document provides a detailed overview of the safety information for dimethyltin dibromide (CAS No. 2767-47-7), a reactive organotin compound utilized in various laboratory and chemical synthesis applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for safe handling and use. This guide synthesizes data from multiple safety data sheets (SDSs) and toxicological sources to present a comprehensive safety profile, including detailed experimental protocols for toxicity assessment and clear visual aids for quick reference.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₂H₆Br₂Sn | [1] |

| Molecular Weight | 308.59 g/mol | [1] |

| Appearance | Colorless to red solid crystalline powder | [1][2] |

| Melting Point | 75-77 °C | [3] |

| Boiling Point | 208-213 °C | [3] |

| Solubility | Soluble in water (hydrolyzes slowly) | [2][3] |

| Odor | Unpleasant | [1] |

| Sensitivity | Moisture sensitive | [2][3] |

Toxicological Data

| Toxicity Metric | Value (for Dimethyltin Dichloride) | Species | Guideline |

| Oral LD50 | 73.9 mg/kg | Rat | OECD Test Guideline 401 |

| Dermal LD50 | 404 mg/kg | Rabbit | OECD Test Guideline 402 |

| Inhalation LC50 | 115 mg/m³/4hr | Rat | OECD Test Guideline 403 |

Data sourced from Dimethyltin Dichloride Safety Data Sheet, providing a toxicological surrogate.

Experimental Protocols for Acute Toxicity Assessment

The following are summaries of the standardized OECD guidelines for determining acute toxicity, which are cited for the analogous compound dimethyltin dichloride and represent the standard for such assessments.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline details the procedure for assessing the acute oral toxicity of a substance. The test involves the administration of the substance in graduated doses to several groups of experimental animals (typically rats), with one dose per group.

Methodology:

-

Animal Selection: Healthy, young adult rodents of a commonly used laboratory strain are selected. Females should be nulliparous and non-pregnant.

-

Dosage: The substance is administered orally by gavage. Doses are chosen based on a preliminary range-finding test to minimize the number of animals required.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for a set period, typically 14 days. Body weight is recorded weekly.

-

Necropsy: All animals that die during the observation period and all surviving animals at the end of the study are subjected to a gross necropsy.

-

LD50 Calculation: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline is used to assess the health hazards likely to arise from short-term dermal exposure to a substance.

Methodology:

-

Animal Selection: Rodents (rats, rabbits, or guinea pigs) are typically used. A small area of the animal's skin (approximately 10% of the body surface area) is shaved 24 hours before the test.

-

Application: The test substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Dosage: A limit test may be performed at a high dose level. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

LD50 Calculation: The dermal LD50 is calculated as the dose that is lethal to 50% of the test animals.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation.

Methodology:

-

Exposure System: The test is conducted in a dynamic inhalation exposure system where a controlled atmosphere of the test substance (as a gas, vapor, or aerosol) is generated.

-

Animal Exposure: Groups of rodents are exposed to the test atmosphere for a standard duration, typically 4 hours.

-

Concentrations: A limit concentration can be tested, or a series of concentrations can be used to determine a concentration-response curve.

-

Observation: Following exposure, animals are observed for 14 days for signs of toxicity, respiratory distress, and mortality.

-

LC50 Calculation: The LC50 is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the defined exposure period.

GHS Hazard Classification and Precautionary Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled |

| Skin Corrosion/Irritation (Category 1B/2) | H314/H315: Causes severe skin burns and eye damage/Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 1/2) | H318/H319: Causes serious eye damage/Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Note: Classifications can vary slightly between suppliers. The most severe classifications are presented.

The following diagram illustrates the GHS hazard pictograms associated with this compound.

Caption: GHS Hazard Pictograms for this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

The required PPE is outlined in the workflow diagram below.

Caption: Required Personal Protective Equipment (PPE).

First-Aid Measures

In the event of exposure to this compound, immediate medical attention is required. The following first-aid procedures should be followed.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The logical flow for responding to an exposure event is depicted in the following diagram.

Caption: First-Aid Response Workflow for Exposure.

Handling, Storage, and Disposal

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid creating dust.

-

Do not get in eyes, on skin, or on clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The substance is moisture-sensitive; store under an inert atmosphere if possible.

Disposal:

-

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. This material is considered hazardous waste.

This guide provides a comprehensive overview of the safety considerations for this compound. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet from their supplier before handling this chemical and ensure they are familiar with their institution's specific safety protocols.

References

Solubility Profile of Dimethyltin Dibromide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyltin (B1205294) dibromide in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative information for dimethyltin dibromide and presents quantitative data for the closely related analogue, dimethyltin dichloride, for comparative purposes. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a logical workflow diagram to guide researchers in their laboratory practices.

Core Data Presentation: Solubility of this compound and Its Dichloride Analogue

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Acetone | Not Specified | Soluble[1] | Qualitative |

| Ether | Not Specified | Soluble[1] | Qualitative | |

| Water | Not Specified | Hydrolyzes[2][3][4] | Qualitative | |

| Dimethyltin Dichloride (Analogue) | Methanol | 20 | 0.1 g/mL | Quantitative |

Disclaimer: The quantitative data presented for dimethyltin dichloride should be used as a directional guide only. The difference in the halide atom (Bromine vs. Chlorine) will influence the compound's polarity and lattice energy, thereby affecting its solubility. Experimental verification of the solubility of this compound is strongly recommended.

Experimental Protocol: Determination of Solubility of an Organometallic Compound

The following is a detailed methodology for the gravimetric determination of the solubility of a compound such as this compound in an organic solvent. This protocol is synthesized from established general methods for solubility determination.

Objective: To determine the solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

This compound (or compound of interest)

-

Selected organic solvent (e.g., acetone, ethanol, toluene, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber or incubator

-

Vials with airtight caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed, dry collection vials

-

Drying oven or vacuum desiccator

-

Necessary personal protective equipment (PPE): safety goggles, lab coat, and appropriate gloves.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent at the desired temperature. An excess of solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the compound and solvent. It is advisable to run preliminary tests to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the mixture to settle for a short period within the temperature-controlled environment for any undissolved solid to precipitate.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the collection vial containing the filtered saturated solution.

-

Remove the solvent by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

-

Continue the drying process until a constant weight of the vial with the dried solute is achieved. This indicates that all the solvent has evaporated.

-

Record the final mass of the vial with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid and the mass of the empty vial from the mass of the vial containing the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

-

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any work.

-

Wear appropriate personal protective equipment at all times.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Logical workflow for the gravimetric determination of solubility.

References

Thermoanalytical Profile of Dimethyltin Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermoanalytical behavior of dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂). Due to a lack of specific experimental data in the public domain for this compound, this document outlines generalized experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a hypothetical thermal decomposition pathway is proposed based on the known behavior of related organotin compounds. This guide serves as a foundational resource for researchers initiating thermal analysis studies on dimethyltin dibromide, offering insights into its potential thermal stability and decomposition products.

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | (CH₃)₂SnBr₂ |

| Molecular Weight | 308.59 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 74-76 °C |

| Boiling Point | 208-213 °C |

| Solubility | Soluble in many organic solvents |

Proposed Thermoanalytical Studies

To elucidate the thermal behavior of this compound, a combination of TGA and DSC is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal stability and decomposition profile of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It provides information on thermal transitions such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses of this compound.

General Workflow for Thermoanalytical Studies

Detailed TGA Protocol

| Parameter | Recommended Setting |

| Instrument | Calibrated Thermogravimetric Analyzer |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina or Platinum |

| Atmosphere | Nitrogen (inert) or Air (oxidative) |

| Flow Rate | 20 - 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600 °C |

Detailed DSC Protocol

| Parameter | Recommended Setting |

| Instrument | Calibrated Differential Scanning Calorimeter |

| Sample Mass | 2 - 5 mg |

| Crucible | Hermetically sealed aluminum pans |

| Atmosphere | Nitrogen |

| Flow Rate | 20 - 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 400 °C |

Hypothetical Thermal Decomposition Pathway

In the absence of specific experimental data, a plausible thermal decomposition pathway for this compound under an inert atmosphere is proposed based on the known chemistry of organotin halides. The decomposition is expected to proceed through the homolytic cleavage of the tin-carbon bonds.

The initial step is likely the cleavage of a methyl-tin bond, forming a methyl radical and a tin-centered radical. Subsequent reactions could involve the recombination of methyl radicals to form ethane, and further decomposition of the tin-containing species to yield tin(II) bromide and potentially metallic tin at higher temperatures. The volatile organic products would account for the mass loss observed in TGA.

Anticipated Thermoanalytical Data

Based on the proposed decomposition pathway and the behavior of similar organotin compounds, the following is a hypothetical summary of expected TGA and DSC data.

Hypothetical TGA Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |

| Stage 1 | 150 - 250 | ~20-30% | Methyl groups (as hydrocarbons) |

| Stage 2 | > 250 | Further loss | Bromine-containing species |

| Final Residue | > 400 | Varies | Tin oxides (in air) or metallic tin/tin bromide (in N₂) |

Hypothetical DSC Data

| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) |

| Melting | 74 - 76 | Endothermic |

| Decomposition | 150 - 250 | Exothermic/Endothermic |

The decomposition process may exhibit either endothermic or exothermic behavior depending on the relative energies of bond breaking and bond formation of the decomposition products.

Conclusion

This technical guide provides a foundational framework for the thermoanalytical investigation of this compound. While specific experimental data is currently unavailable, the generalized protocols and hypothetical decomposition pathway presented herein offer valuable guidance for researchers. The proposed TGA and DSC experiments will be crucial in determining the precise thermal stability, decomposition mechanism, and energetic properties of this compound, thereby enabling its safer handling and more effective application in various scientific and industrial fields. It is strongly recommended that the proposed studies be conducted to generate empirical data and validate the hypotheses presented in this guide.

The Genesis of Organotin Chemistry: An In-depth Technical Guide to Its Early Discovery and Research

For Researchers, Scientists, and Drug Development Professionals

The field of organometallic chemistry is foundational to numerous advancements in modern science, from catalysis to medicine. Among the earliest and most influential discoveries in this domain were the organotin compounds. This technical guide provides a detailed exploration of the seminal research that established organotin chemistry, focusing on the pioneering scientists, their groundbreaking experimental methods, early quantitative data, and the first investigations into the biological activities that would shape the trajectory of this field for over a century.

The Dawn of a New Field: Initial Syntheses

The mid-19th century marked the birth of organotin chemistry, with two chemists, working independently, laying the groundwork for all subsequent research.

Edward Frankland's Pioneering Synthesis (1849)

The first synthesis of an organotin compound is credited to the British chemist Edward Frankland in 1849.[1][2] While investigating the isolation of organic radicals, he successfully synthesized diethyltin (B15495199) diiodide ((C₂H₅)₂SnI₂).[1][3] His work, more fully described in an 1852 publication in Philosophical Transactions, detailed a novel method for forming a direct carbon-tin bond.[4]

Carl Löwig's Independent Discovery (1852)

Shortly after Frankland's initial report, German chemist Carl Löwig independently synthesized alkyltin compounds in 1852.[3][5] Löwig's method involved the reaction of alkyl halides with a tin-sodium alloy.[5] This publication is often considered the formal beginning of organotin chemistry and, along with Frankland's work, demonstrated that these new compounds were not mere laboratory curiosities but represented a new class of chemical substances.[5]

Early Experimental Protocols

The methodologies employed by these early researchers, while rudimentary by modern standards, were innovative for their time and showcase a remarkable degree of experimental rigor.

Frankland's Synthesis of Diethyltin Diiodide

Frankland's 1852 paper provides a clear description of his experimental setup and procedure for the direct reaction between ethyl iodide and metallic tin.[6][7]

Objective: To synthesize a new "organic body" containing tin by reacting ethyl iodide directly with the metal.

Apparatus:

-

Sealed glass tubes, approximately 12 inches in length and 0.5 to 1.0 inch in diameter, with a wall thickness of about 1/8th of an inch.[7]

-

An oil bath for the thermolytic method.[7]

-

A large, platinized parabolic reflector for the photochemical method.[6]

Methodology:

-

Tin foil and ethyl iodide were placed into the thick-walled glass tubes.

-

The tubes were thoroughly exhausted of air to prevent side reactions and then hermetically sealed.

-

Reaction Induction (Two Methods):

-

Thermolytic Method: The sealed tubes were immersed approximately halfway into an oil bath and heated to a temperature of about 180°C. Frankland noted this method carried a significant risk of explosion.[7]

-

Photochemical Method (Preferred): The sealed tubes were placed in sunlight near the focus of a parabolic reflector. A cooling mechanism was employed to manage the reaction temperature.[6]

-

-

The reaction was allowed to proceed, during which the liquid was observed to gradually adopt a straw-yellow hue.[7]

-

Upon completion, the tubes were cooled, and the solid crystalline product (diethyltin diiodide) was isolated for analysis.

Löwig's Synthesis Using Tin-Sodium Alloy

Löwig's procedure involved the use of a more reactive tin-sodium alloy to facilitate the reaction with alkyl halides.[5] While detailed step-by-step protocols from his original 1852 paper are less accessible, the general chemical principle is well-documented.

Objective: To synthesize alkyltin compounds using a tin alloy.

Methodology:

-

A tin-sodium alloy was prepared.

-

The alloy was reacted with an alkyl halide (e.g., ethyl iodide).

-

The reaction yielded a mixture of alkyltin compounds. This method is a precursor to the more general Wurtz-type reaction.

Quantitative Data from Early Analyses

A cornerstone of Frankland's work was his meticulous quantitative analysis, which allowed him to deduce the empirical formula of his new compound. The table below summarizes the results from a key analytical experiment reported in his 1852 paper.[7]

| Parameter | Description | Mass (g) |

| Starting Material | Crystalline diethyltin diiodide | 1.6806 |

| Step 1: Reaction | Treated with aqueous ammonia (B1221849) (NH₃) to form diethyltin oxide and ammonium (B1175870) iodide. | - |

| Product 1 | Diethyltin oxide ((C₂H₅)₂SnO), isolated as an insoluble solid and dried at 100°C. | 0.7263 |

| Product 2 | Silver iodide (AgI), precipitated from the filtrate with silver nitrate (B79036) (AgNO₃). | 1.8418 |

| Step 2: Decomposition | The isolated diethyltin oxide was decomposed with boiling nitric acid (HNO₃). | - |

| Final Product | Tin(IV) oxide (SnO₂), the final inorganic tin product. | 0.5811 |

Table 1: Summary of Quantitative Analysis Data from Frankland (1852)

This analytical sequence allowed Frankland to calculate the mass of tin and iodine in his original sample, and by difference, the mass of the "ethyl" groups, confirming the structure of the first-ever characterized organotin compound.

Early Investigations into Biological Activity and Toxicity

For many decades following their discovery, organotin compounds remained primarily of academic interest.[5] It wasn't until the mid-20th century that their potent biological activities were systematically investigated, leading to both widespread industrial applications and a greater understanding of their toxicology.

The Discovery of Biocidal Properties

In 1954, G.J.M. van der Kerk and J.G.A. Luijten at the Institute for Organic Chemistry T.N.O. in the Netherlands published seminal work on the fungicidal properties of organotin compounds.[8][9] Their systematic studies revealed that triorganotin compounds (R₃SnX), such as tributyltin and triphenyltin (B1233371) derivatives, possessed powerful fungicidal and bactericidal properties.[8] This discovery unlocked the commercial potential of organotins and led to their use as industrial biocides, wood preservatives, and marine anti-fouling agents.[8]

The "Stalinon" Incident and Early Toxicology

The toxicology of organotin compounds was brought into sharp focus by a tragic incident in France in 1954. A proprietary medicine named "Stalinon," intended to treat staphylococcal infections and containing diethyltin diiodide, was responsible for the poisoning of 217 people, with at least 100 fatalities.[8] It is widely believed that the preparation was contaminated with the far more toxic triethyltin (B1234975) iodide.[8]

This event prompted urgent toxicological studies. Research led by H.B. Stoner and J.M. Barnes in 1955 first described the specific neurotoxic effects of triethyltin (TET).[8] They observed that TET caused a unique interstitial edema in the white matter of the brain and spinal cord in rats, a finding that became the hallmark of its toxicity.[8][10]

Early Hypotheses on the Mechanism of Action

The initial toxicological studies laid the groundwork for understanding how triorganotins exert their effects at a cellular level.

Early findings on the mechanism of triethyltin (TET) toxicity:

-

Metabolic Inhibition: TET was identified as a potent inhibitor of metabolic processes.[11]

-

Mitochondrial Disruption: A key proposed mechanism was its interaction with mitochondria. Early studies suggested that in the presence of halide ions, TET facilitates an exchange of hydroxyl ions for halide ions across the inner mitochondrial membrane, disrupting the proton gradient essential for oxidative phosphorylation and ATP synthesis.[11]

Conclusion: A Legacy of Discovery

The early research on organotin compounds, from the foundational syntheses by Frankland and Löwig to the pivotal biological studies by van der Kerk and Stoner, established a rich and complex field of study. The meticulous experimental protocols and quantitative analyses of the 19th-century pioneers provided the chemical bedrock, while the mid-20th-century investigations into their potent bioactivities unveiled their dual nature as both highly useful industrial chemicals and significant toxicants. This early work not only launched the vast field of organotin chemistry but also contributed profoundly to the nascent sciences of toxicology and organometallic chemistry, creating a legacy that continues to influence research and development today.

References

- 1. researchgate.net [researchgate.net]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Edward Frankland [web.lemoyne.edu]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triethyltin (PIM 588) [inchem.org]

An In-depth Technical Guide on the Lewis Acidity and Electrophilicity of Dimethyltin Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂), an organotin compound, exhibits significant Lewis acidic and electrophilic character, rendering it a versatile reagent and catalyst in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental principles governing its reactivity. While specific quantitative experimental data for dimethyltin dibromide is limited in publicly accessible literature, this document outlines the established theoretical frameworks, comparative trends among analogous organotin halides, and detailed experimental protocols for the determination of its Lewis acidity and electrophilicity. This guide is intended to serve as a foundational resource for researchers employing or studying this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in various scientific endeavors.

Introduction to the Chemical Profile of this compound

This compound is a tetravalent organotin compound featuring a central tin atom covalently bonded to two methyl groups and two bromine atoms. The significant electronegativity difference between the tin and bromine atoms induces a considerable polarization of the Sn-Br bonds, resulting in a partial positive charge on the tin center. This electron deficiency at the tin atom is the primary origin of the compound's notable Lewis acidity and electrophilicity.

Organotin halides, in a general sense, are recognized as Lewis acids, with their acidic strength being modulated by the nature and number of the organic and halide substituents. The Lewis acidity in diorganotin dihalides like this compound is more pronounced than in their triorganotin halide counterparts (R₃SnX) but less so than in monoorganotin trihalides (RSnX₃)[1]. This trend is a direct consequence of the inductive effects of the alkyl and halide groups.

Lewis Acidity of this compound

The Lewis acidity of this compound is manifested in its ability to accept electron pairs from Lewis bases to form stable coordination complexes or adducts. In these adducts, the coordination number of the tin atom expands from four to five or six, adopting geometries such as trigonal bipyramidal or octahedral.

Qualitative and Comparative Assessment

Quantitative Evaluation of Lewis Acidity

Several experimental and computational methods can be employed to quantify the Lewis acidity of this compound.

Table 1: Key Methodologies for Determining Lewis Acidity

| Method | Description | Measured Parameter |

| Gutmann-Beckett Method | A 31P NMR spectroscopic technique that measures the change in the chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[3] | Acceptor Number (AN) |

| Fluoride (B91410) Ion Affinity (FIA) | A computational method that calculates the enthalpy change associated with the gas-phase reaction of a Lewis acid with a fluoride ion.[4][5][6] | FIA (in kJ/mol) |

| Calorimetric Titration | An experimental technique that directly measures the heat evolved or absorbed during the formation of a Lewis acid-base adduct. | Enthalpy of adduct formation (ΔH), association constant (Kₐ) |

| Fluorescent Lewis Adduct (FLA) Method | A spectroscopic method that utilizes the change in fluorescence of a Lewis basic probe upon coordination to a Lewis acid. | Relative Lewis acidity |

Experimental Protocols for Lewis Acidity Determination

-

Sample Preparation: Prepare a solution of triethylphosphine oxide (Et₃PO) in a dry, non-coordinating solvent (e.g., dichloromethane-d₂ or benzene-d₆).

-

31P NMR Measurement (Reference): Acquire the 31P NMR spectrum of the Et₃PO solution. The chemical shift of the free Et₃PO serves as the reference value.

-

Titration: Add a stoichiometric amount of this compound to the Et₃PO solution.

-

31P NMR Measurement (Adduct): Acquire the 31P NMR spectrum of the resulting mixture. The formation of the (CH₃)₂SnBr₂·Et₃PO adduct will cause a downfield shift of the 31P signal.

-

Calculation of Acceptor Number (AN): The AN is calculated using the formula: AN = 2.21 × (δsample - δhexane), where δsample is the chemical shift of the adduct and δhexane is the chemical shift of Et₃PO in hexane (B92381) (a non-polar reference solvent).

-

Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.

-

Sample Preparation: Prepare a solution of this compound in a dry, inert solvent in the sample cell. Prepare a solution of the chosen Lewis base (e.g., pyridine, trimethylamine) in the same solvent in the injection syringe.

-

Titration: Perform a series of injections of the Lewis base solution into the this compound solution.

-

Data Acquisition: The instrument records the heat change associated with each injection.

-

Data Analysis: The resulting titration curve is analyzed to determine the enthalpy of adduct formation (ΔH) and the association constant (Kₐ).

Electrophilicity of this compound

The electrophilic nature of this compound stems from the electron-deficient tin center, making it susceptible to attack by nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in nucleophilic substitution reactions where the bromide ions act as leaving groups.

Reactivity in Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2-type mechanism, depending on the nature of the nucleophile, the solvent, and the steric environment around the tin atom. Given the presence of two methyl groups, steric hindrance is a factor to consider, which may influence the preferred reaction pathway.

Table 2: Factors Influencing Nucleophilic Substitution on this compound

| Factor | Influence on Sₙ1 Pathway | Influence on Sₙ2 Pathway |

| Nucleophile | Rate is independent of the nucleophile's concentration or strength. | Rate is dependent on both the concentration and strength of the nucleophile. |

| Solvent | Favored by polar, protic solvents that can stabilize the carbocation-like intermediate. | Favored by polar, aprotic solvents that do not solvate the nucleophile as strongly. |

| Leaving Group | A good leaving group (like bromide) is essential. | A good leaving group is essential. |

| Steric Hindrance | Less sensitive to steric hindrance at the electrophilic center. | Highly sensitive to steric hindrance; backside attack is required. |

Experimental Protocol for Kinetic Studies

A kinetic study of the reaction between this compound and a nucleophile (e.g., an amine or a thiolate) can provide quantitative data on its electrophilicity.

-

Reaction Setup: In a thermostated reaction vessel, combine solutions of this compound and the chosen nucleophile in a suitable solvent.

-

Monitoring Reaction Progress: The progress of the reaction can be monitored over time by various analytical techniques, such as:

-

NMR Spectroscopy: Following the disappearance of reactant signals or the appearance of product signals.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantifying the concentration of reactants and products at different time points.

-

Conductivity Measurement: If the reaction produces ionic species, the change in conductivity of the solution can be monitored.

-

-

Data Analysis: The concentration data as a function of time is used to determine the rate law, the rate constant (k), and the activation parameters (Eₐ, ΔH‡, ΔS‡) for the reaction.

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the Lewis acidity and electrophilicity of this compound.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 6. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Dimethyltin Dibromide in Organometallic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) as a versatile reagent in organometallic synthesis. The content is tailored for researchers in chemistry and drug development, offering detailed protocols, quantitative data, and visualizations of relevant biological pathways.

Overview of Dimethyltin Dibromide

This compound is an organotin compound that serves as a valuable precursor in the synthesis of a variety of organometallic complexes.[1] Its reactivity stems from the electrophilic nature of the tin atom and the labile bromide ligands, which can be readily displaced by nucleophiles.[1] This reactivity allows for the formation of new tin-carbon, tin-sulfur, and tin-nitrogen bonds, making it a key building block in the construction of complex organotin structures.

Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 2767-47-7 | [1] |

| Molecular Formula | C₂H₆Br₂Sn | |

| Molecular Weight | 308.59 g/mol | [1] |

| Appearance | Grey crystalline solid or white crystalline powder | [1] |

| Melting Point | 75-77 °C | [1] |

| Boiling Point | 208-213 °C | |

| Solubility | Hydrolyzes slowly in water |

Applications in Organometallic Synthesis

This compound is primarily utilized in nucleophilic substitution reactions and the formation of coordination complexes.

Synthesis of Dimethyltin(IV) Dithiocarbamate (B8719985) Complexes

Dithiocarbamate ligands are known to form stable complexes with tin, and these complexes have shown a range of biological activities. The synthesis typically involves an in situ reaction where the dithiocarbamate ligand is prepared from a secondary amine and carbon disulfide, followed by the addition of this compound.

General Experimental Protocol: Synthesis of Dimethyltin(IV) Bis(diisopropyldithiocarbamate)

This protocol is adapted from a general method for the synthesis of organotin(IV) dithiocarbamate complexes.[2]

-

Ligand Formation: In a round-bottom flask, dissolve diisopropylamine (B44863) (30 mmol) in ethanol (B145695). To this solution, add carbon disulfide (30 mmol) dropwise while stirring at 4 °C. The reaction mixture is stirred for 2 hours at this temperature to form the diisopropyldithiocarbamate (B1216871) ligand in situ.

-

Complexation: Prepare a solution of this compound (15 mmol) in ethanol (60 mL). Add this solution dropwise to the stirred ligand mixture.

-

Isolation: A precipitate will form. Filter the solid product, wash it with cold ethanol, and dry it in a desiccator.

Quantitative Data for Representative Dimethyltin(IV) Dithiocarbamate Complexes:

| Compound | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) ν(C=N), ν(C=S) | ¹¹⁹Sn NMR (ppm) | Reference |

| (CH₃)₂Sn[S₂CN(C₃H₇)₂]₂ | >50 (general) | Not specified | 1474, 997 | Not specified | [2][3] |

| (CH₃)₂Sn[S₂CN(CH₃)(C₂H₄OCH₃)]₂ | >65 | 60-111 | Not specified | Not specified | [4] |

Formation of Ionic Tin(IV) Complexes with N-Heterocycles

This compound can be used in three-component reactions to synthesize ionic complexes with potential biological activity, such as insecticidal properties.

Experimental Protocol: Synthesis of Bis(1-allylcycloiminium) dimethyltetrabromostannate(IV)

This protocol is based on the described three-component reaction.

-

Reaction Setup: In a suitable solvent such as ethanol, combine this compound, imidazo[1,2-a]pyridine (B132010) (or a similar pyridine (B92270) derivative), and allyl bromide in a reflux apparatus.

-

Reaction: The reaction involves the N-allylation of the cycloimine and the coordination of two additional bromide ions to the tin atom. The specific molar ratios and reaction time will need to be optimized depending on the specific substrates.

-

Isolation and Characterization: The resulting ionic complex can be isolated by crystallization. Characterization is typically performed using IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR spectroscopy. The tin atom in the resulting dimethyltetrabromostannate(IV) anion is expected to be hexacoordinated with an octahedral geometry.

Reaction Workflow:

Caption: Synthesis of an ionic tin(IV) complex.

Relevance to Drug Development: Anticancer Activity of Organotin(IV) Compounds

While research on this compound itself is specific, the broader class of organotin(IV) compounds has garnered significant interest for its potential anticancer properties.[5][6] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, often through the mitochondrial intrinsic pathway.[1][5]

Proposed Mechanism of Action: Induction of Apoptosis

Organotin(IV) compounds can trigger a cascade of events within cancer cells leading to their demise. A key mechanism involves the disruption of mitochondrial function.

Signaling Pathway of Organotin-Induced Apoptosis:

Caption: Mitochondrial pathway of apoptosis.

This pathway involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7] This shift in balance leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to apoptosis.[7][8]

Involvement of the p53/p21WAF1 Signaling Pathway

The tumor suppressor protein p53 and its downstream target p21 are key regulators of the cell cycle.[9] Some studies suggest that organotin(IV) compounds may induce cell cycle arrest through the p53/p21WAF1 signaling pathway.[5]

p53/p21WAF1 Signaling Pathway:

Caption: p53/p21-mediated cell cycle arrest.

Activation of p53 leads to the transcription of the p21 gene. The p21 protein then acts as a cyclin-dependent kinase (CDK) inhibitor, preventing the cell from progressing through the cell cycle, thus inducing cell cycle arrest.[10][11]

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of organotin compounds. Its utility extends from the creation of novel complexes with interesting structural and chemical properties to providing precursors for materials with potential biological applications. For drug development professionals, the broader class of organotin(IV) compounds, accessible from precursors like this compound, represents a promising area of research in the development of novel anticancer agents that function through the induction of apoptosis and cell cycle arrest. Further investigation into the specific biological activities of derivatives of this compound is warranted.

References

- 1. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome [mdpi.com]

- 10. p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Dimethyltin Dibromide: A Versatile Lewis Acid Catalyst in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (B1205294) dibromide [(CH₃)₂SnBr₂] is an organotin compound that holds significant potential as a Lewis acid catalyst in a variety of organic transformations. Its utility stems from the electrophilic nature of the tin center, which can activate a range of functional groups, thereby facilitating carbon-carbon and carbon-heteroatom bond formation. These application notes provide an overview of the potential catalytic applications of dimethyltin dibromide in key organic reactions, supported by detailed experimental protocols. While specific data for this compound is emerging, the protocols provided are based on established methodologies for analogous organotin catalysts and serve as a strong starting point for reaction optimization.

Physicochemical Properties and Handling

This compound is a white to off-white solid with a melting point of 74-76 °C. It is soluble in many organic solvents. As with other organotin compounds, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.